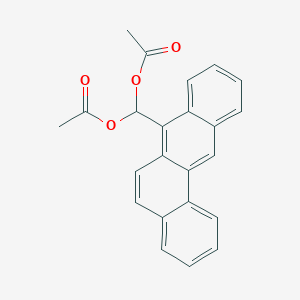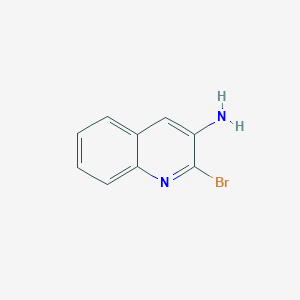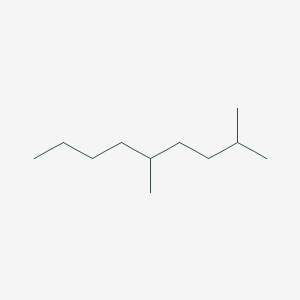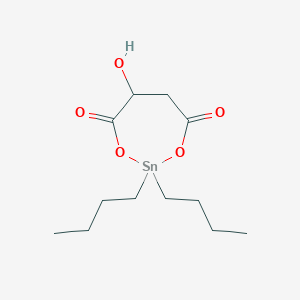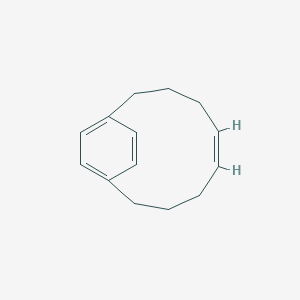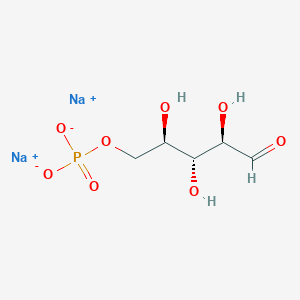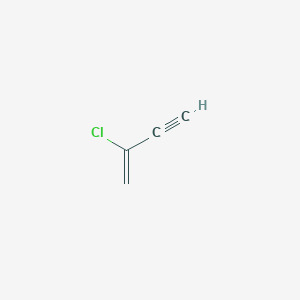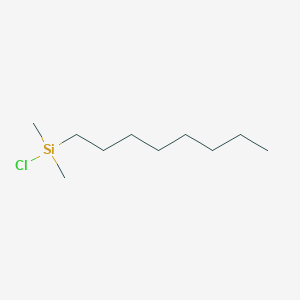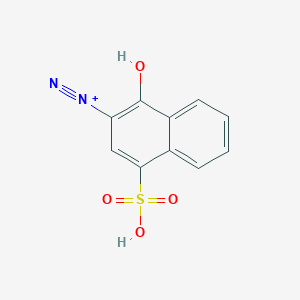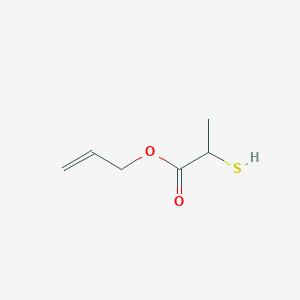
Propionic acid, 2-mercapto-, allyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionic acid, 2-mercapto-, allyl ester, commonly known as allylthiolpropionate, is a chemical compound that belongs to the family of thiol esters. It is a colorless, clear liquid that has a pungent odor. Allylthiolpropionate is widely used in various industries, such as the fragrance industry, the food industry, and the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of allylthiolpropionate is not fully understood. However, it is believed that it acts by inhibiting the growth of microorganisms. It is also believed to have antioxidant properties and may act by scavenging free radicals.
Efectos Bioquímicos Y Fisiológicos
Allylthiolpropionate has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties and is effective against a wide range of microorganisms, including bacteria and fungi. Allylthiolpropionate has also been shown to have antioxidant properties and may help to prevent oxidative damage to cells. It has been shown to have a positive effect on the immune system and may help to boost immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using allylthiolpropionate in lab experiments is its availability. It is a widely used compound and is readily available from various suppliers. Another advantage is its stability. Allylthiolpropionate is a stable compound and can be stored for long periods of time without degradation. One of the limitations of using allylthiolpropionate in lab experiments is its pungent odor. It can be difficult to work with due to its strong odor, and precautions must be taken to prevent exposure to the compound.
Direcciones Futuras
There are many future directions for research related to allylthiolpropionate. One area of research is the development of new antimicrobial agents based on allylthiolpropionate. Another area of research is the development of new synthetic methods for the production of allylthiolpropionate. The use of allylthiolpropionate in the food industry is also an area of research, with a focus on its use as a flavoring agent. Finally, the potential health benefits of allylthiolpropionate, such as its antioxidant properties and its effect on the immune system, are areas of research that warrant further investigation.
Conclusion
In conclusion, allylthiolpropionate is a widely used compound that has many applications in various industries. It is synthesized by the esterification of propionic acid with allyl mercaptan and is stable and readily available. Allylthiolpropionate has been extensively studied for its various scientific research applications, including its use as a model compound in studies related to the formation of volatile sulfur compounds in foods, as an antimicrobial agent, and as a flavoring agent in the food industry. The mechanism of action of allylthiolpropionate is not fully understood, but it is believed to act by inhibiting the growth of microorganisms and by scavenging free radicals. Allylthiolpropionate has many advantages for lab experiments, including its availability and stability, but its pungent odor is a limitation. Many future directions for research related to allylthiolpropionate exist, including the development of new antimicrobial agents, new synthetic methods, and the investigation of its potential health benefits.
Métodos De Síntesis
Allylthiolpropionate can be synthesized by the esterification of propionic acid with allyl mercaptan. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 50-60°C for several hours. The resulting product is then purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
Allylthiolpropionate has been extensively studied for its various applications in scientific research. It is widely used as a model compound in studies related to the formation of volatile sulfur compounds in foods. It is also used as a flavoring agent in the food industry. Allylthiolpropionate has been shown to have antimicrobial properties and is used in the development of antimicrobial agents. It is also used in the synthesis of various organic compounds, such as thioesters, thiazoles, and thiophenes.
Propiedades
Número CAS |
16883-50-4 |
|---|---|
Nombre del producto |
Propionic acid, 2-mercapto-, allyl ester |
Fórmula molecular |
C6H10O2S |
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
prop-2-enyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C6H10O2S/c1-3-4-8-6(7)5(2)9/h3,5,9H,1,4H2,2H3 |
Clave InChI |
UTIYASJLWJJSCY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC=C)S |
SMILES canónico |
CC(C(=O)OCC=C)S |
Sinónimos |
2-Mercaptopropionic acid allyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



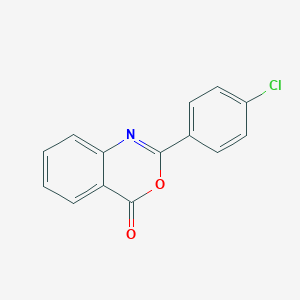
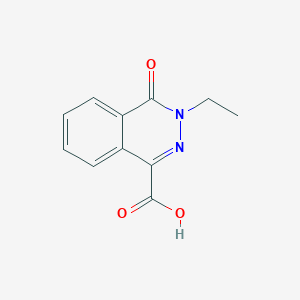
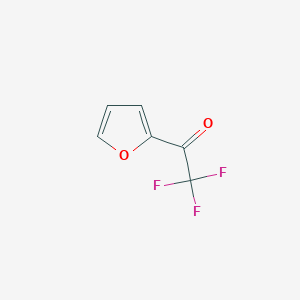
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
